molecular formula C12H9NO3 B2591368 (2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid CAS No. 101382-57-4

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid

Cat. No. B2591368
CAS RN: 101382-57-4
M. Wt: 215.208
InChI Key: OURWGONIRUVXGY-AATRIKPKSA-N
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Description

Quinolin-2(1H)-ones are prevalent in natural products and pharmacologically useful compounds .


Synthesis Analysis

An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented . This reagent-free, highly atom economical photocatalic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .


Chemical Reactions Analysis

The synthesis of quinolin-2(1H)-ones from quinoline-N-oxides involves a photocatalytic approach .

Scientific Research Applications

Antitumor Activity

Quinolines and acrylates, including derivatives similar to "(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid", have been explored for their antitumor properties. A study synthesized quinolinyl acrylate derivatives and evaluated them against human prostate cancer cells both in vitro and in vivo. The most effective compound showed significant reduction in cell viability, adhesion, migration, invasion, and neoangiogenesis, suggesting the therapeutic potential of quinolinyl derivatives in treating prostate cancer (J. Rodrigues et al., 2012).

Antimicrobial and Drug Releasing Studies

Quinoline-based polymers, including those related to "(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid", have been investigated for their antimicrobial activities and drug-releasing capabilities. A novel acrylate monomer of quinoline-based chalcone was synthesized and tested for antimicrobial activities against various microorganisms. The polymers showed significant antimicrobial activity, especially against gram-negative bacteria, and demonstrated controlled drug-releasing rates under different conditions, highlighting their potential in biomedical applications (P. Uma et al., 2015).

Material Science Applications

Studies on quinoline derivatives also extend into material science, particularly in the development of hydrophilic and pH-responsive polymers. For instance, a cross-linked copolymer incorporating acryloylmorpholine exhibited pH sensitivity and improved hydrophilicity, showing promise in membrane fabrication for fouling mitigation and separation processes (B. Saini et al., 2019). Additionally, polymers based on acrylamido glycolic acid co-polymerized with acryloylmorpholine have been synthesized for metal ion retention, demonstrating their utility in environmental applications (B. Rivas & A. Maureira, 2008).

properties

IUPAC Name

(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-7H,(H,13,16)(H,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURWGONIRUVXGY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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